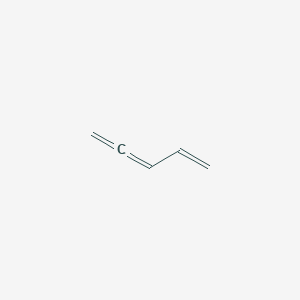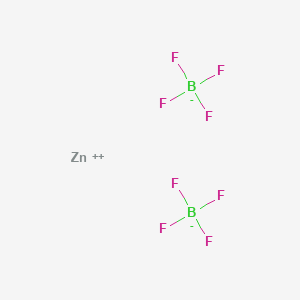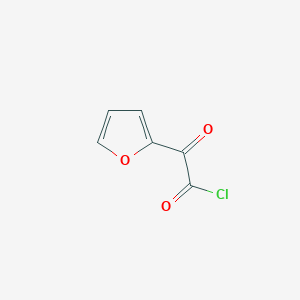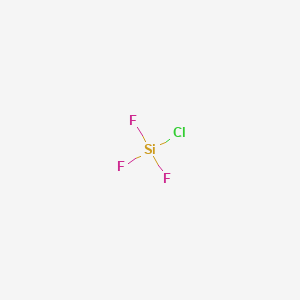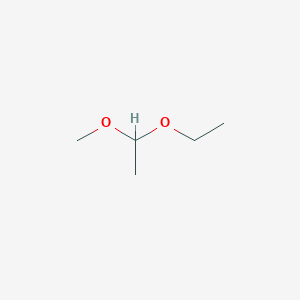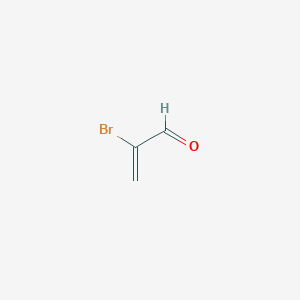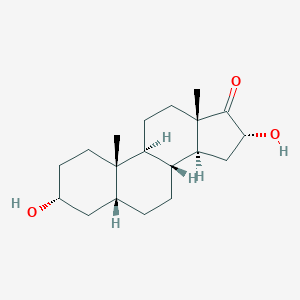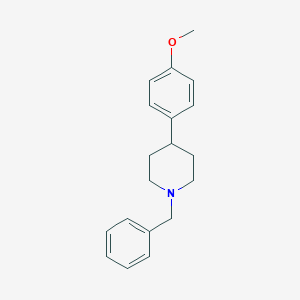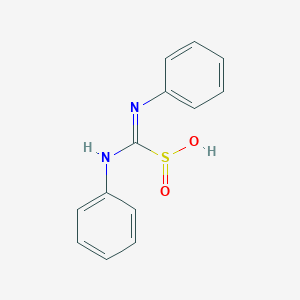![molecular formula C14H13N B081116 3-[(E)-2-Phenylethenyl]aniline CAS No. 14064-82-5](/img/structure/B81116.png)
3-[(E)-2-Phenylethenyl]aniline
Overview
Description
3-[(E)-2-Phenylethenyl]aniline is an organic compound that features a phenylethenyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Phenylethenyl]aniline typically involves the reaction of aniline with a suitable phenylethenyl precursor. One common method is the palladium-catalyzed coupling reaction, where aniline reacts with a phenylethenyl halide under palladium catalysis to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[(E)-2-Phenylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized products.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(E)-2-Phenylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-[(E)-2-Phenylethenyl]aniline exerts its effects involves interactions with various molecular targets. The phenylethenyl group can participate in π-π interactions, while the aniline moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
Phenylethylamine: A compound with a similar structure but lacking the double bond in the phenylethenyl group.
Styrene: Contains a phenylethenyl group but lacks the aniline moiety
Uniqueness: 3-[(E)-2-Phenylethenyl]aniline is unique due to the presence of both the phenylethenyl and aniline groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,15H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDIHAVRCIBCC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-82-5, 61424-28-0 | |
| Record name | 1-(3-Aminophenyl)-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((E)-2-Phenylethenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061424280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
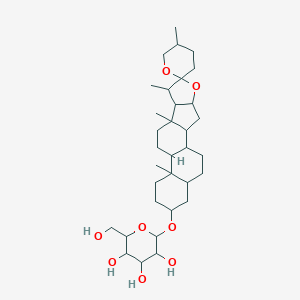
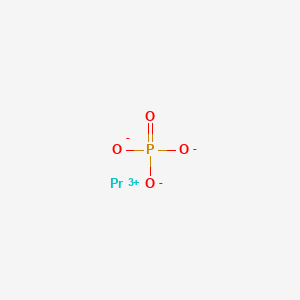
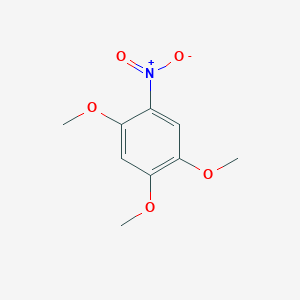
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
